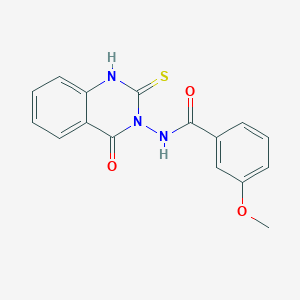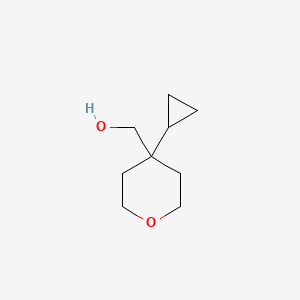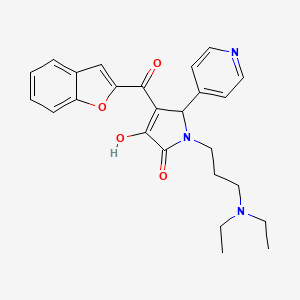
3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide is a derivative of quinazoline, which is a bicyclic compound consisting of two fused rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their potential pharmacological activities, including diuretic and antihypertensive properties.
Synthesis Analysis
The synthesis of quinazoline derivatives involves the reaction of substituted anthranilic acids with amino quinazolines and substituted benzene sulphonamides. In the case of compound 20, which is closely related to the compound of interest, it was synthesized from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides, showing significant pharmacological activity .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a 4-oxoquinazolin-3(4H)-yl moiety, which is a common feature in these compounds. The structure is further modified by substituents on the benzene ring, which can significantly affect the compound's biological activity. The structure of these compounds is typically confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including sulfonation and amidation. For instance, compound 2 was synthesized by reacting a quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas. These reactions are crucial for introducing sulfonyl and amide functional groups, which are important for the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinazoline nucleus and the benzene ring. These properties are essential for determining the compound's suitability for drug development, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile. The specific properties of 3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide are not detailed in the provided papers, but similar compounds have been evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats .
科学的研究の応用
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions for potential pharmacological applications. The synthesis involves the reaction of specific quinazolinone structures with different chemical agents, aiming to explore their pharmacological activities such as diuretic, antihypertensive, and antidiabetic potentials. For instance, a study explored the synthesis and characterization of quinazoline derivatives to find a hybrid molecule acting as diuretic and antihypertensive agents, showing significant activity in comparison to standard drugs (Rahman et al., 2014).
Anticancer Applications
Some quinazoline derivatives exhibit potent anticancer activities. They have been proposed as novel structures for PI3K inhibitors and anticancer agents based on bioisostere. These compounds, upon synthesis, showed significant antiproliferative activities in vitro against human cancer cell lines, suggesting their potential as potent PI3K inhibitors and anticancer agents (Shao et al., 2014).
Antimicrobial and Antitubercular Activities
Quinazolinone analogs substituted with benzothiophene have been synthesized and evaluated for their in vitro antibacterial activity against various strains and screened for antitubercular activity. Compounds from these syntheses exhibited promising antibacterial and antitubercular activities, indicating their potential as effective antimicrobial agents (Rao & Subramaniam, 2015).
Enzyme Inhibition for Therapeutic Applications
Research on quinazoline derivatives also includes their application as enzyme inhibitors for therapeutic purposes. For example, studies have focused on their ability to inhibit enzymes like thymidylate synthase, which is a target for anticancer therapy, showing that certain quinazoline derivatives can significantly inhibit enzyme activity and exhibit enhanced cytotoxicity against tumor cells (Marsham et al., 1989).
特性
IUPAC Name |
3-methoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-11-6-4-5-10(9-11)14(20)18-19-15(21)12-7-2-3-8-13(12)17-16(19)23/h2-9H,1H3,(H,17,23)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXVWEKRUJJWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)
![methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2549359.png)
![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)


![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)
![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)